1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-Butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule characterized by a pyrrolo[2,3-b]quinoxaline core substituted with a butyl group at the N1 position and a 4-methylbenzenesulfonyl (tosyl) group at the C3 position. Its structural complexity and sulfonyl functionality contribute to its unique physicochemical properties and binding interactions with biological targets.
Properties
Molecular Formula |
C21H22N4O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-20(22)19(28(26,27)15-11-9-14(2)10-12-15)18-21(25)24-17-8-6-5-7-16(17)23-18/h5-12H,3-4,13,22H2,1-2H3 |
InChI Key |
AVFVJGRWUWEPSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Subsequent functionalization steps introduce the butyl and 4-methylbenzenesulfonyl groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
- Electronic Effects: The 4-methylbenzenesulfonyl group (tosyl) in the target compound provides electron-withdrawing properties, which may stabilize interactions with hydrophobic enzyme pockets. In contrast, unsubstituted phenylsulfonyl groups in analogs lack this methyl group, altering binding specificity .
- Bioavailability: The oxolane-substituted analog exhibits improved solubility due to its oxygen-containing heterocycle, a feature absent in the butyl-substituted compound.
Biological Activity
1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, a complex organic compound, belongs to the class of pyrroloquinoxalines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C27H26N4O4S2, with a molecular weight of 534.7 g/mol. The IUPAC name is N-[1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide. Its structure features a pyrrolo[2,3-b]quinoxaline core functionalized with various groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O4S2 |
| Molecular Weight | 534.7 g/mol |
| IUPAC Name | N-[1-butyl-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide |
| InChI Key | GCZZEBZXVDWJBN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes and receptors, leading to effects such as:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various signaling pathways.
- Enzyme Inhibition : Specifically, it has been investigated for its potential as an inhibitor of SGK-1 kinase, which is implicated in several diseases including cancer .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the suppression of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have revealed that it possesses activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections.
Case Study 1: Inhibition of Cancer Cell Lines
A recent study evaluated the efficacy of this compound on different cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The most notable effects were observed at concentrations above 10 µM, where cell viability dropped below 50% in treated groups compared to controls.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit SGK-1 kinase activity. The results highlighted that it effectively reduced SGK-1 activity by approximately 70% at a concentration of 5 µM, showcasing its potential as a therapeutic agent targeting this kinase.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar pyrroloquinoxaline derivatives:
| Compound Name | Anticancer Activity (IC50) | Enzyme Inhibition (SGK-1) |
|---|---|---|
| This compound | <10 µM | 5 µM |
| N-(1-benzyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide | <15 µM | Not reported |
| N-(1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide | <20 µM | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
